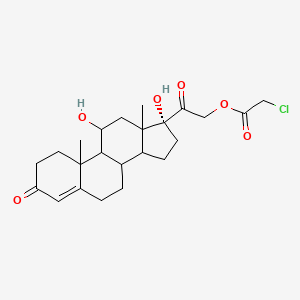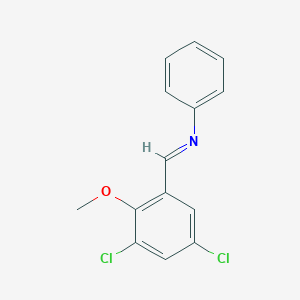
11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate is a synthetic corticosteroid hormone. It is structurally related to hydrocortisone and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate typically involves the esterification of 11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL with chloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chloroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloroacetate group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to hormone regulation and signal transduction.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
11,17-Dihydroxy-3,20-dioxopregn-4-EN-21-YL chloroacetate is similar to other corticosteroids such as hydrocortisone acetate and prednisone. it is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. Similar compounds include:
Hydrocortisone acetate: A commonly used corticosteroid with similar anti-inflammatory properties.
Prednisone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressive effects.
Dexamethasone: Known for its high potency and long duration of action
Propriétés
Formule moléculaire |
C23H31ClO6 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
[2-[(17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-chloroacetate |
InChI |
InChI=1S/C23H31ClO6/c1-21-7-5-14(25)9-13(21)3-4-15-16-6-8-23(29,18(27)12-30-19(28)11-24)22(16,2)10-17(26)20(15)21/h9,15-17,20,26,29H,3-8,10-12H2,1-2H3/t15?,16?,17?,20?,21?,22?,23-/m0/s1 |
Clé InChI |
MHUNHTADZGKXNC-WXQGBFPBSA-N |
SMILES isomérique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC[C@@]4(C(=O)COC(=O)CCl)O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCl)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)




![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)

![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)

![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)

